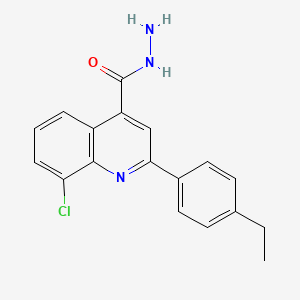

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide typically involves the following steps:

Condensation Reaction: The starting material, 8-chloroquinoline, undergoes a condensation reaction with 4-ethylbenzaldehyde in the presence of a suitable catalyst to form 8-chloro-2-(4-ethylphenyl)quinoline.

Hydrazide Formation: The intermediate product is then treated with hydrazine hydrate under reflux conditions to yield this compound.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as microwave-assisted synthesis or flow chemistry .

化学反应分析

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, along with catalysts such as palladium on carbon or montmorillonite K-10 . Major products formed from these reactions include various substituted quinoline derivatives .

科学研究应用

Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. Quinoline derivatives have been extensively studied for their ability to inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. Similar compounds have shown promising results in reducing cell viability in various cancer cell lines, including breast and lung cancers . The incorporation of the carbohydrazide moiety may enhance its biological activity by improving binding affinity to cancer-related targets.

Synthesis and Modification

The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. The synthetic pathways often include:

- Formation of the Quinoline Core: Utilizing starting materials like 4-ethylphenol and appropriate reagents to construct the quinoline backbone.

- Introduction of the Chloro Group: Employing chlorination methods at the designated position.

- Carbohydrazide Formation: Reacting with hydrazine derivatives to introduce the carbohydrazide functionality.

These synthetic strategies not only yield the target compound but also allow for modifications that can enhance its biological activity or selectivity against specific targets.

Potential Research Directions

Despite limited direct studies on this compound, its structural characteristics suggest several promising avenues for future research:

- Targeted Anticancer Therapies: Investigating its effectiveness against various cancer cell lines could elucidate its mechanism of action and therapeutic potential.

- Antimicrobial Studies: Further exploration into its efficacy against specific pathogens may lead to new antimicrobial agents.

- Structure-Activity Relationship Studies: Analyzing how modifications to its structure affect biological activity could inform drug design efforts.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally related compounds can be beneficial:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 8-Chloroquinoline | No ethylphenyl group | Antimicrobial |

| 2-(4-Ethylphenyl)quinoline | No chloro substituent | Varies |

| Quinoline-4-carboxylic acid derivatives | Different functional groups | Varies widely |

| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | Chloro and methyl substitution | Anticancer activity |

This table highlights how variations in substituents can influence biological activity, emphasizing the importance of structural modifications in drug design.

作用机制

The mechanism of action of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial effects .

相似化合物的比较

Similar compounds to 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide include:

2-Chloroquinoline-3-carbaldehyde: Known for its applications in synthesizing various heterocyclic compounds.

Quinolinyl-pyrazoles: These compounds exhibit significant pharmacological activities and are synthesized through similar routes.

Quinolines and Quinolones: These compounds are widely studied for their antibacterial, antifungal, and antiviral properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

生物活性

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, a synthetic compound with the molecular formula C₁₈H₁₆ClN₃O and a molecular weight of approximately 325.79 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent and an ethylphenyl group, combined with a carbohydrazide functional group. These structural characteristics are believed to enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the chloro and ethylphenyl groups may increase the compound's binding affinity and efficacy compared to other quinoline derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is often measured by determining the Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 5.64 | 23 |

| Escherichia coli | 13.40 | 22 |

| Pseudomonas aeruginosa | 11.29 | 21 |

| Candida albicans | 16.69 | 20 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly against various cancer cell lines. In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cells while showing minimal toxicity to non-cancerous cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on HeLa cells (cervical cancer cell line) and mouse fibroblast primary cultures. The results indicated no significant toxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their structural features. For this compound, modifications in substituents can lead to variations in potency:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chloro and ethylphenyl groups | Antimicrobial, anticancer |

| 8-Chloroquinoline | No ethylphenyl group | Antimicrobial |

| Quinoline derivatives | Varies widely in activity | Antiparasitic, anticancer |

This table illustrates how structural modifications can influence the biological efficacy of related compounds .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide?

The compound can be synthesized via condensation of quinoline-4-carboxylic acid hydrazides with substituted aldehydes or ketones. A general method involves refluxing 2-(aryl)quinoline-4-carbohydrazide derivatives with appropriate carbonyl compounds in ethanol containing glacial acetic acid as a catalyst . For example, reaction conditions may include stirring at 60–80°C for 6–12 hours, followed by recrystallization from ethanol or DMF/water mixtures to isolate the product .

Q. Which spectroscopic methods are recommended for structural validation?

- 1H NMR : Confirm the presence of hydrazide (-NH-NH2) protons (δ 10–12 ppm) and aromatic protons (δ 7–8.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 10.058 Å, b = 10.648 Å) have been reported for analogous quinoline-carbohydrazides .

- XRPD/TGA-DSC : Assess crystallinity and thermal stability, with decomposition temperatures typically >250°C .

Q. What solvents and storage conditions are optimal for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or ethanol. Store at -20°C in amber vials to prevent photodegradation, with a shelf life of ~1 year under inert atmospheres .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimize reaction parameters:

- Catalyst screening : Replace glacial acetic acid with piperidine or morpholine to enhance condensation efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >75% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .

Q. How to address discrepancies in biological activity data across studies?

- Mechanistic validation : Perform molecular docking (e.g., using AutoDock Vina) to correlate antimicrobial activity with DNA gyrase inhibition .

- Dose-response assays : Use standardized protocols (e.g., MIC/MBC against S. aureus and E. coli) to ensure reproducibility .

- Control compounds : Compare with structurally similar derivatives (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) to isolate substituent effects .

Q. What computational methods resolve crystallographic ambiguities?

- Multipole refinement : Apply Hirshfeld surface analysis (via CrystalExplorer) to validate hydrogen-bonding networks in crystal packing .

- DFT calculations : Compare experimental (X-ray) and theoretical bond lengths (e.g., C-Cl: 1.73 Å vs. 1.71 Å) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How to design derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 8-chloro position to improve membrane permeability .

- Hybridization : Combine quinoline-carbohydrazide scaffolds with indole or benzofuran moieties to target multiple microbial pathways .

Q. Data Contradiction Analysis

Q. Conflicting reports on antioxidant vs. pro-oxidant effects: How to reconcile?

- Redox profiling : Measure ROS generation (via DCFH-DA assay) under varying pH and oxygen levels.

- Chelation studies : Test metal-ion binding (e.g., Fe²⁺/Cu²⁺) to determine if pro-oxidant activity arises from Fenton-like reactions .

Divergent solubility data in aqueous vs. organic media: Methodological insights

- Phase-solubility diagrams : Construct plots using shake-flask method (USP) across pH 1–13.

- Co-solvency : Evaluate solubility enhancement via PEG-400 or cyclodextrin inclusion complexes .

Q. Methodological Best Practices

- Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Nomenclature : Follow IUPAC guidelines (e.g., "this compound" without abbreviations) .

- Data reporting : Include crystallographic data (CCDC deposition numbers) and purity metrics (HPLC ≥95%) .

属性

IUPAC Name |

8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQOAPJMSSEED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。